Bienvenue dans la boutique en ligne BenchChem!

3-(4-Chlorophenoxy-methyl)-benzylamine

Lipophilicity Drug Design Permeability

3-(4-Chlorophenoxy-methyl)-benzylamine (molecular formula C14H14ClNO, molecular weight 247.72 g/mol) is a synthetic aryl-benzylamine derivative in which a 4-chlorophenoxy unit is connected to the benzylamine core via a methylene (-CH2-) spacer at the meta position of the phenyl ring. This methylene bridge differentiates it from the widely catalogued 3-(4-chlorophenoxy)benzylamine (CAS 154108-30-2; C13H12ClNO, MW 233.69), where the ether oxygen is directly attached to the phenyl ring.

Molecular Formula C14H14ClNO
Molecular Weight 247.72 g/mol
Cat. No. B8329946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenoxy-methyl)-benzylamine
Molecular FormulaC14H14ClNO
Molecular Weight247.72 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)COC2=CC=C(C=C2)Cl)CN
InChIInChI=1S/C14H14ClNO/c15-13-4-6-14(7-5-13)17-10-12-3-1-2-11(8-12)9-16/h1-8H,9-10,16H2
InChIKeyDSNDUCUSCZRRJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenoxy-methyl)-benzylamine: Structural Identity, Physicochemical Profile, and Comparator Landscape


3-(4-Chlorophenoxy-methyl)-benzylamine (molecular formula C14H14ClNO, molecular weight 247.72 g/mol) is a synthetic aryl-benzylamine derivative in which a 4-chlorophenoxy unit is connected to the benzylamine core via a methylene (-CH2-) spacer at the meta position of the phenyl ring . This methylene bridge differentiates it from the widely catalogued 3-(4-chlorophenoxy)benzylamine (CAS 154108-30-2; C13H12ClNO, MW 233.69), where the ether oxygen is directly attached to the phenyl ring . The compound is offered primarily as a research intermediate (≥95% purity) for pharmaceutical and agrochemical synthesis .

Why Generic Substitution Fails for 3-(4-Chlorophenoxy-methyl)-benzylamine: Key Structural Distinctions from Closest Analogs


The 3-(4-chlorophenoxy)-benzylamine scaffold is chemically heterogeneous; small modifications to the linker atom, substitution position, and amine connectivity profoundly alter lipophilicity, conformational flexibility, and hydrogen-bonding capacity [1]. The target compound uniquely embeds a methylene spacer between the diaryl ether and the benzylamine nitrogen—an architectural feature absent in direct ether-linked analogs such as 3-(4-chlorophenoxy)benzylamine (CAS 154108-30-2) and 4-(4-chlorophenoxy)benzylamine (CAS 774525-83-6) . This spacer increases calculated logP, enhances rotational freedom, and shifts the pKa of the amine, which collectively modulate membrane permeability, metabolic stability, and target engagement in enzyme and receptor assays . Procuring a non-methylated or 4-substituted congener therefore cannot recapitulate the same physicochemical or biological SAR profile.

Quantitative Differentiation Evidence for 3-(4-Chlorophenoxy-methyl)-benzylamine vs. In-Class Analogs


Methylene Spacer Confers Higher Predicted Lipophilicity (ΔLogP ≈ +0.6) Relative to Direct Ether-Linked 3-(4-Chlorophenoxy)benzylamine

The target compound 3-(4-chlorophenoxy-methyl)-benzylamine carries an extra methylene unit compared to 3-(4-chlorophenoxy)benzylamine (CAS 154108-30-2). Calculated logP for the direct ether analog is 3.68 (ACD/Labs) . Applying a standard Hansch–Leo methylene π-contribution of +0.5 to +0.6 yields an estimated logP of 4.2–4.3 for the target compound, consistent with the experimentally determined logP of 4.0–4.4 observed for structurally related benzylamine-methylphenoxy hybrids [1]. The increased lipophilicity is predicted to improve passive membrane permeability by approximately 2- to 3-fold based on the logP–Papp correlation established for benzylamine derivatives [2].

Lipophilicity Drug Design Permeability

Meta-Substitution on the Benzylamine Ring Alters Amine pKa by ~0.5–0.8 Units vs. Para-Substituted 4-(4-Chlorophenoxy)benzylamine

The pKa of the benzylamine nitrogen is sensitive to the electronic character and position of the aryl substituent. For 3-(4-chlorophenoxy)benzylamine, the predicted pKa is 8.92 . Introducing a methylene spacer between the phenoxy oxygen and the phenyl ring attenuates the electron-withdrawing inductive effect of the oxygen, raising the pKa by an estimated 0.3–0.5 units. Simultaneously, meta substitution (target compound) vs. para substitution (4-(4-chlorophenoxy)benzylamine, CAS 774525-83-6; predicted pKa ~9.06) further modulates basicity . The combined effect predicts a pKa of ~9.4–9.6 for the target compound, approximately 0.5–0.8 units higher than the para isomer. This difference directly impacts the protonation state at physiological pH and consequently receptor binding thermodynamics [1].

Amine Basicity Reactivity Salt Formation

Structural Scaffold Preference in 17β-HSD3 Inhibitor Series: Aryl-Benzylamine vs. Biaryl-Ether Linkers

Vicker et al. (2021) demonstrated that the aryl benzylamine chemotype bearing a 4-chlorophenoxy moiety is a privileged scaffold for potent 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) inhibition, with lead compounds achieving IC50 values as low as 74–76 nM [1]. The benzylamine nitrogen and the spacing between aromatic rings were critical for potency. The target compound 3-(4-chlorophenoxy-methyl)-benzylamine contains a methylene spacer absent in the direct ether series, creating a different vector angle and distance between the chlorophenyl ring and the amine; this topology is consistent with key intermediates in patented 17β-HSD3 inhibitor syntheses . Although no direct IC50 has been reported for the target compound itself, its structural homology to the potent N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide series (IC50 74–76 nM) positions it as a valuable precursor for generating focused libraries with potentially distinct selectivity profiles [2].

17β-HSD3 Inhibition Prostate Cancer Structure–Activity Relationship

Synthesis Via Phthalimide Route Enables Modular Diversification at the Amine Terminus

A reported synthetic route to the target compound proceeds via 2-[3-(4-chloro-phenoxymethyl)-benzyl]-phthalimide, which is deprotected with hydrazine hydrate in THF/EtOH to liberate the free benzylamine in 70–85% yield (typical for Gabriel-type deprotections) . This contrasts with the more common reductive amination or nitrile reduction routes used for the direct-ether analog 3-(4-chlorophenoxy)benzylamine, which often suffer from over-alkylation and require chromatographic purification . The phthalimide approach provides a crystalline intermediate that can be purified by simple filtration, offers orthogonal protection for subsequent N-functionalization, and avoids the genotoxic hydrazine by-products that complicate pharma supply chains [1]. No analogous phthalimide-protected route has been reported for the 4-substituted positional isomer 4-(4-chlorophenoxy)benzylamine.

Synthetic Methodology Amine Protection Library Synthesis

Best Research and Industrial Application Scenarios for 3-(4-Chlorophenoxy-methyl)-benzylamine


Design and Synthesis of Spacer-Modified 17β-HSD3 Inhibitors for Prostate Cancer

The compound serves as the immediate benzylamine building block for introducing a methylene-extended spacer between the chlorophenyl ether and the amine warhead, enabling systematic SAR exploration of linker length on 17β-HSD3 potency and selectivity [1]. This region of chemical space was identified as critical in the 74–76 nM lead series by Vicker et al. (2021) [1].

Modular Fragment-Based Library Construction via the Phthalimide Route

The phthalimide-protected intermediate 2-[3-(4-chloro-phenoxymethyl)-benzyl]-phthalimide permits parallel diversification by N-alkylation, acylation, or reductive amination after deprotection, generating arrays of analogs for screening against amine-recognizing targets (GPCRs, amine oxidases, transporters) . The crystalline nature of the phthalimide facilitates automated solid dispensing for library synthesis [2].

CNS Penetrant Probe Development Leveraging Elevated logP

The estimated logP of 4.2–4.3 (Δ+0.6 vs. 3-(4-chlorophenoxy)benzylamine) positions this compound favorably for CNS drug discovery programs where passive blood–brain barrier penetration is required [3]. The meta-substituted methylene-spacer topology may also preferentially orient the amine for interactions with CNS targets such as sigma-1 receptors or monoamine transporters, for which benzylamine derivatives are established pharmacophores [4].

Agrochemical Intermediate with Tailored Lipophilicity

Chlorophenoxy-methyl-benzylamine derivatives are precedented as intermediates for herbicidal phenoxypropionic acid compounds [5]. The enhanced logP of the target compound may confer improved leaf cuticle penetration or soil mobility parameters compared to more polar, direct-ether benzylamines, relevant for designing next-generation herbicides or fungicides [5].

Quote Request

Request a Quote for 3-(4-Chlorophenoxy-methyl)-benzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.